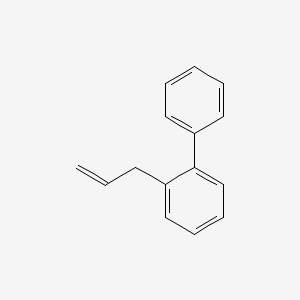

3-(2-联苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the synthesis of related compounds, different strategies are employed. For instance, the BF2 complex of a phenyl-propane-dione derivative is prepared to study the effects of electron-donating groups on π-delocalization . Another approach involves the reaction of bis(phenylsulfonyl)-1,3-butadiene with various anions to synthesize fused cyclopentenes, demonstrating a novel synthesis route . Additionally, the substitution of hydrogen atoms by other radicals in a bis-(hydroxyphenyl)-propanedione derivative is achieved by reacting with electrophiles, leading to the formation of flavones and metal complexes .

Molecular Structure Analysis

The molecular structures of related compounds are determined using techniques like X-ray diffraction analysis. For example, the mesogenic monomer 3-[4-(4'-ethylbiphenyl)]-1-propene is found to have a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings . Similarly, the crystal structure of a hydroxyphenyl-propenone derivative reveals specific dihedral angles between the benzene rings and the prop-2-en-1-one group .

Chemical Reactions Analysis

The chemical reactivity of these compounds is explored through various reactions. The bis(phenylsulfonyl)-1,3-butadiene reacts with anions in a tandem Michael reaction sequence, leading to the formation of bicyclo[3.3.0]octenes . The reactivity of the methinic carbon in a bis-(hydroxyphenyl)-propanedione derivative is altered by introducing different radicals, affecting the formation of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using different analytical techniques. For instance, the emission properties of a BF2 complex are studied, revealing multiple chromisms and solid-state emission that can be modulated by external stimuli . The electronic properties of a synthesized methoxyphenyl-propenone compound are examined using density functional theory, revealing insights into its electrophilic sites and non-covalent interactions . The molecular docking of a hydroxyphenyl-propenone compound suggests potential biological activity, supported by quantum computational analysis .

科学研究应用

-

Organic Chemistry and Medicinal Applications

- Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

- Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

- A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

-

Synthetic Methodologies of Biphenyl Derivatives

- This field involves the development of synthetic methodologies for biphenyl derivatives .

- Several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

- The preconditions required for the existence of axial chirality in biaryl compounds are discussed .

- Atropisomerism as a type of axial chirality in biphenyl molecules is discussed .

属性

IUPAC Name |

1-phenyl-2-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-2-8-13-11-6-7-12-15(13)14-9-4-3-5-10-14/h2-7,9-12H,1,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOILJLHEUSQLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593448 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Biphenyl)-1-propene | |

CAS RN |

41658-35-9 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)

![3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine](/img/structure/B1343077.png)

![tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1343081.png)